

Application Notes and Protocols for Permabond 910 in Strain Gauge Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the proper use of **Permabond 910**, a methyl cyanoacrylate adhesive, for bonding strain gauges in various research and development applications. Adherence to these protocols will ensure a stable, reliable bond for accurate strain measurements.

Introduction to Permabond 910

Permabond 910 is a fast-curing, single-part cyanoacrylate adhesive.[1][2] It is specifically designed for bonding metal surfaces, offering excellent adhesion to materials such as steel and aluminum.[1][3][4] Its rapid curing at room temperature makes it a suitable choice for applications requiring quick assembly.[1][2] The adhesive polymerizes when pressed into a thin film between two surfaces, with the curing process initiated by surface moisture.[2]

Quantitative Data Summary

The following table summarizes the key performance characteristics of **Permabond 910** adhesive.



| Property | Value |
|------------------------|---|
| Chemical Type | 100% Methyl Cyanoacrylate |
| Appearance | Colorless Liquid |
| Viscosity @ 23°C | ~80 mPa⋅s |
| Fixture Time | 10 seconds (on most surfaces) |
| Full Cure Time | 24 hours at room temperature for optimal results[5] |
| Operating Temperature | -55°C to a temperature that does not unduly stress the joint[1] |
| Shear Strength (Steel) | 23-29 N/mm² (3300-4200 psi) |
| Shear Strength (Alum.) | 13-15 N/mm² (1900-2200 psi) |

Note: Handling times can be influenced by temperature, humidity, and the specific surfaces being bonded.[1]

Experimental Protocol: Strain Gauge Bonding

This protocol outlines the step-by-step procedure for bonding a strain gauge to a substrate using **Permabond 910**.

3.1. Materials Required:

- Permabond 910 adhesive
- Strain gauge
- Substrate material (e.g., steel, aluminum)
- Solvent for degreasing (e.g., acetone, isopropanol)[1][2][6]
- Lint-free gauze or wipes[6][7]
- Fine-grit silicon-carbide paper (e.g., 320-400 grit)[6]

Methodological & Application



- Pencil (4H for aluminum) or ballpoint pen (for steel) for marking[6]
- Tweezers for handling the strain gauge[8]
- Polyethylene sheet[7]
- Clamping device (if required for consistent pressure)

3.2. Surface Preparation:

Proper surface preparation is critical for achieving a strong and stable bond.[6]

- Degreasing: Thoroughly clean the bonding area with a suitable solvent like acetone or isopropanol to remove any oil, grease, or other contaminants.[1][2][6] Wipe in a single direction to avoid redepositing contaminants.[5][7]
- Abrading: For metal surfaces like aluminum and copper alloys, lightly abrade the bonding
 area with fine-grit silicon-carbide paper to remove any oxide layers.[1][2] For steels, a 320grit paper is suitable, while a 400-grit paper is recommended for aluminum alloys.[6]
- Cleaning: After abrading, repeat the degreasing step to remove any loose particles.[7]
 Ensure the surface is completely dry before proceeding.[1][2] Do not allow the solvent to dry on the surface, as this can leave a contaminating film.[6]
- Marking: Use a pencil or ballpoint pen to carefully mark the alignment for the strain gauge on the prepared surface.[6][7] Do not scribe the lines, as this can create stress concentrations.
 [6]
- 3.3. Adhesive Application and Strain Gauge Placement:
- Handling: Use tweezers to handle the strain gauge to avoid contamination.
- Adhesive Application: Apply a single, small drop of Permabond 910 to the back of the strain gauge.[7] Apply the adhesive sparingly to ensure a thin bond line.[1][2]
- Placement: Quickly and accurately align the strain gauge with the markings on the substrate.
 [1][2]



• Pressure Application: Cover the strain gauge with a polyethylene sheet and press down firmly and evenly with your thumb.[7] Apply enough pressure to cause the adhesive to spread into a thin, uniform layer. Maintain this pressure for at least 60 seconds.[5]

3.4. Curing:

- Initial Cure: Permabond 910 will achieve fixture strength in approximately 10 seconds, meaning the components will be difficult to reposition.[1][2]
- Full Cure: For the most reliable and stable measurements, allow the adhesive to fully cure for 24 hours at room temperature before subjecting the bonded assembly to any load.[5]
 While measurements can be taken after 30-60 minutes, a full cure ensures optimal bond performance.[5][7]

3.5. Post-Bonding Inspection:

- Visually inspect the bond line to ensure there are no voids or areas where the adhesive has not spread.
- Check that the strain gauge is securely bonded and there is no lifting at the edges.

Diagrams

4.1. Experimental Workflow for Strain Gauge Bonding

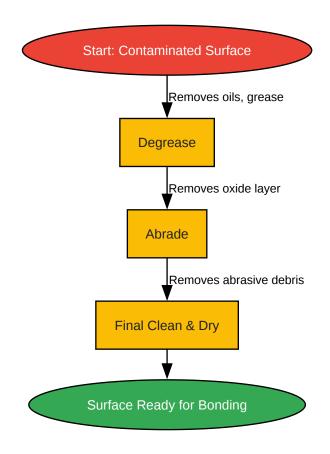


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Caption: Workflow for bonding a strain gauge using **Permabond 910**.

4.2. Logical Relationships in Surface Preparation





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Caption: Key steps and their purpose in surface preparation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Permabond 910 in Strain Gauge Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167610#step-by-step-guide-for-using-permabond-910-in-strain-gauge-applications]

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